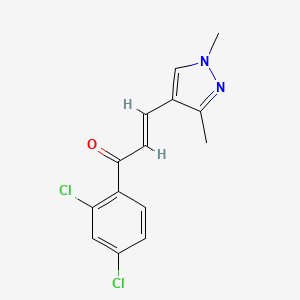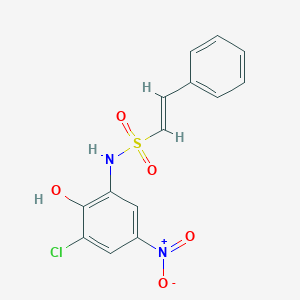
1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the spice turmeric. It has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, Alzheimer's disease, and inflammation.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is complex and involves multiple pathways. It has been shown to inhibit various enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs). It also activates various transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. It also has antioxidant properties and can scavenge free radicals. It has been shown to have anti-cancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and inhibiting angiogenesis. It has also been shown to improve cognitive function and memory in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments include its low toxicity, affordability, and availability. However, its low solubility and poor bioavailability can limit its use in certain experiments. Its instability and susceptibility to degradation in physiological conditions can also limit its use in certain experiments.
Future Directions
For 1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one research include improving its bioavailability and stability, developing novel delivery systems, and exploring its potential therapeutic benefits in various diseases. It is important to conduct further studies to fully understand the mechanism of action of this compound and its potential therapeutic benefits.
Synthesis Methods
1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method of synthesis is the extraction from turmeric, which involves the isolation of 1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-oneoids from the rhizome of the turmeric plant. Chemical synthesis involves the reaction of p-methoxyphenol with vanillin and acetone, followed by cyclization using acidic conditions. Microbial synthesis involves the use of microorganisms to produce this compound through fermentation.
Scientific Research Applications
1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, Alzheimer's disease, and inflammation. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects and improve cognitive function in Alzheimer's disease.
properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-10(8-18(2)17-9)3-6-14(19)12-5-4-11(15)7-13(12)16/h3-8H,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKPGJDYFBUOPY-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(methoxymethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5438440.png)

![5-methyl-4-[(3-methyl-2-thienyl)methylene]-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5438458.png)
![3-{[(2-chlorophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5438474.png)
![2-(4-methylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5438476.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438483.png)
![3-({7-[(2E)-3-phenylprop-2-enoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}amino)propan-1-ol](/img/structure/B5438484.png)
![methyl 4-{2-cyano-2-[4-phenyl-5-(propionylamino)-1,3-thiazol-2-yl]vinyl}benzoate](/img/structure/B5438488.png)
![3-(4-nitrophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5438491.png)
![1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B5438501.png)
![2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5438509.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}acetamide](/img/structure/B5438515.png)
![N-{[3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}-N-ethylethanamine](/img/structure/B5438535.png)
![6,7-dimethoxy-2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5438537.png)